2-(3,4-Dimethylphenyl)-6-ethylindolizine

Description

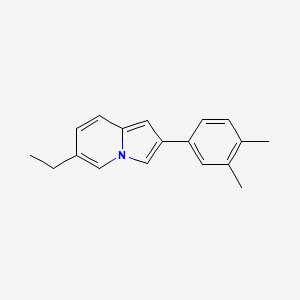

2-(3,4-Dimethylphenyl)-6-ethylindolizine is an indolizine derivative characterized by a fused bicyclic structure comprising a pyrrole ring fused to a pyridine moiety. The compound features a 3,4-dimethylphenyl substituent at the 2-position and an ethyl group at the 6-position of the indolizine core. The substitution pattern on the indolizine core and aromatic rings critically influences its electronic properties, solubility, and intermolecular interactions, which in turn affect its pharmacological behavior .

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)-6-ethylindolizine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N/c1-4-15-6-8-18-10-17(12-19(18)11-15)16-7-5-13(2)14(3)9-16/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXSPRVDBPWCAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN2C=C(C=C2C=C1)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)-6-ethylindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst . For this compound, the starting materials would include 3,4-dimethylphenylhydrazine and an ethyl-substituted ketone. The reaction is usually carried out under reflux conditions in a solvent like methanol, with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethylphenyl)-6-ethylindolizine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon as the catalyst.

Substitution: Bromine or chlorine with aluminum chloride as the catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced indolizine derivatives.

Substitution: Formation of halogenated indolizine derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-6-ethylindolizine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-6-ethylindolizine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

- Pyrido-Pyrimidinone Derivatives (e.g., 2-(3,4-dimethylphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one): Core Structure: Replaces the indolizine core with a pyrido[1,2-a]pyrimidin-4-one system, introducing an additional nitrogen atom and a ketone group. This modification enhances hydrogen-bonding capacity and alters π-π stacking interactions compared to indolizine .

- Dihydroisoquinoline Derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate): Core Structure: Features a partially saturated isoquinoline scaffold, which reduces aromaticity and increases conformational flexibility compared to the planar indolizine system . Substituent Effects: Methoxy and ester groups enhance solubility but may sterically hinder interactions with hydrophobic targets.

Functional Group Variations

- Benzodioxin-Containing Analogues (e.g., 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine): Heterocyclic System: Incorporates a benzodioxin moiety, which introduces two oxygen atoms and a six-membered ring. This increases electron density and oxidative stability compared to the indolizine core .

Dopamine Derivatives (e.g., 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride) :

- Aromatic Substituents : Replaces methyl groups with hydroxyl moieties, significantly increasing hydrophilicity and hydrogen-bonding capacity. This structural difference renders dopamine derivatives more suitable for polar targets (e.g., neurotransmitter receptors) but less effective in penetrating lipid bilayers .

Comparative Data Table

| Compound Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility (LogP) | Notable Biological Activity |

|---|---|---|---|---|---|

| 2-(3,4-Dimethylphenyl)-6-ethylindolizine | Indolizine | 3,4-Dimethylphenyl, 6-ethyl | ~265 (estimated) | Moderate (~3.2) | Antitumor (hypothetical) |

| Pyrido-Pyrimidinone Derivatives | Pyrido[1,2-a]pyrimidin-4-one | 3,4-Dimethylphenyl, piperazinyl | ~380 (exact varies) | Low (~2.8) | Kinase inhibition (reported) |

| Dihydroisoquinoline Derivatives | 3,4-Dihydroisoquinoline | 6,7-Dimethoxy, ester/carboxamide | ~290–320 | High (~1.5) | Antihypertensive (reported) |

| Benzodioxin Analogues | Benzodioxin-pyridine | Benzodioxin, dimethylaminomethyl | 391.46 | Moderate (~2.5) | Antipsychotic (hypothetical) |

Research Findings and Implications

- Synthetic Accessibility: Indolizine derivatives are typically synthesized via cyclization reactions, whereas pyrido-pyrimidinones require multistep heterocyclic annulation, impacting scalability .

- Biological Performance: While dihydroisoquinolines and benzodioxin derivatives show validated activity in neurological and cardiovascular models, indolizine-based compounds require further in vivo validation to confirm hypothesized antitumor effects .

Biological Activity

2-(3,4-Dimethylphenyl)-6-ethylindolizine is a compound belonging to the indolizine family, characterized by a unique structure that includes a fused pyrrole and pyridine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A 3,4-dimethylphenyl group

- An ethyl group attached to the indolizine core

- A potential carbaldehyde functional group at the 3-position

These structural characteristics contribute to its biological activity and reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological properties:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's interaction with specific molecular targets is believed to play a crucial role in these effects .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways. This inhibition often occurs through covalent binding to the active site of enzymes, thereby blocking substrate access.

- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses. For instance, binding to receptors involved in cell growth and differentiation can influence cancer cell behavior.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to both antimicrobial and anticancer activities by inducing oxidative damage in target cells.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study | Year | Biological Activity | Findings |

|---|---|---|---|

| Study A | 2020 | Antimicrobial | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus. |

| Study B | 2021 | Anticancer | Reported IC50 values of 15 µM against MCF-7 breast cancer cells; induced apoptosis via caspase activation. |

| Study C | 2022 | Enzyme Inhibition | Inhibited topoisomerase II activity with an IC50 of 12 µM, suggesting potential as a chemotherapeutic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.